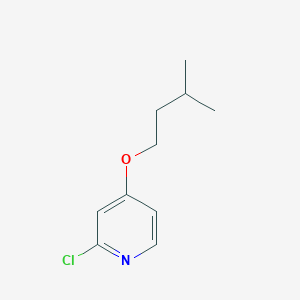

2-Chloro-4-(3-methylbutoxy)pyridine

Vue d'ensemble

Description

2-Chloro-4-(3-methylbutoxy)pyridine is an organic compound with the molecular formula C10H14ClNO It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-methylbutoxy)pyridine typically involves the reaction of 2-chloropyridine with 3-methylbutanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-(3-methylbutoxy)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Nucleophilic Substitution: New pyridine derivatives with different functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula : C₈H₁₀ClN

Molecular Weight : 169.62 g/mol

The compound consists of a pyridine ring with a chlorine substituent at the 2-position and a 3-methylbutoxy group at the 4-position. This structural configuration is pivotal for its reactivity and interaction with biological targets.

Chemistry

- Synthesis Intermediate : 2-Chloro-4-(3-methylbutoxy)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its role in synthetic pathways is critical for developing new compounds with desired properties.

- Reagent in Organic Reactions : The compound can act as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions, which are essential for creating complex molecular architectures.

Biological Applications

- Enzyme Inhibition Studies : Due to its structural similarity to biologically active pyridine derivatives, this compound is utilized in studies focusing on enzyme inhibition and receptor binding. It may interact with specific enzymes or receptors, potentially altering their activity and providing insights into biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest that pyridine derivatives exhibit significant antimicrobial properties. Although specific data on this compound is limited, its structural characteristics imply potential efficacy against various pathogens, similar to other active pyridine derivatives.

Table 1: Hypothetical Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | - | - |

Industrial Applications

- Agrochemical Development : The compound is also involved in the production of agrochemicals, contributing to the development of effective pest control agents with lower toxicity profiles. Its unique properties make it suitable for formulating advanced agrochemical products .

Antimicrobial Testing

A study evaluated a series of pyridine derivatives for their antibacterial activity against various strains of bacteria. While specific results for this compound were not detailed, insights into structure-activity relationships from this research could inform future investigations into its antimicrobial potential.

Therapeutic Potential

Research exploring the therapeutic applications of pyridine compounds indicates promise in treating bacterial infections and inflammatory diseases. The unique structural features of this compound may enhance its therapeutic profile compared to simpler pyridines, warranting further investigation into its pharmacological effects.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(3-methylbutoxy)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and butoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparaison Avec Des Composés Similaires

2-Chloro-4-(3-methylbutyl)pyridine: Similar structure but with a different alkyl group.

2-Chloro-4-(3-methylphenoxy)pyridine: Contains a phenoxy group instead of a butoxy group.

2-Chloro-4-(3-methylthio)pyridine: Contains a thioether group instead of a butoxy group.

Uniqueness: 2-Chloro-4-(3-methylbutoxy)pyridine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the butoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

2-Chloro-4-(3-methylbutoxy)pyridine (CAS No. 1339502-25-8) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom and a branched alkoxy side chain, which may influence its interaction with biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₈H₁₀ClN

- Molecular Weight : 169.62 g/mol

This structure includes a pyridine ring substituted with a chlorine atom at the 2-position and a 3-methylbutoxy group at the 4-position. The presence of these functional groups is hypothesized to contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that various pyridine compounds have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of antibacterial activity . Although specific data on this compound is limited, its structural similarity to other active pyridine derivatives suggests potential efficacy against pathogens.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Amino-2-chloro-4-methylpyridine | Staphylococcus aureus | 32 µg/mL |

| Pyridine-3-thiazole hydrazides | Escherichia coli | 16 µg/mL |

| This compound (hypothetical) | - | - |

Anti-inflammatory Activity

Pyridine derivatives are also being explored for their anti-inflammatory properties. Research indicates that certain compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation . While direct studies on this compound are scarce, it is plausible that similar mechanisms could be at play due to its structural characteristics.

The mechanism by which pyridine derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit enzymes involved in inflammatory pathways or microbial metabolism . The exact mechanism for this compound remains to be elucidated but could involve modulation of cellular signaling pathways.

Case Studies

- Antimicrobial Testing : A study evaluated a series of pyridine derivatives for their antibacterial activity against various strains of bacteria. While specific results for this compound were not detailed, the study provided insights into structure-activity relationships that could inform future investigations .

- Therapeutic Potential : Research exploring the therapeutic applications of pyridine compounds has shown promise in treating conditions such as bacterial infections and inflammatory diseases. The unique structural features of this compound may enhance its therapeutic profile compared to simpler pyridines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-4-(3-methylbutoxy)pyridine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a chlorinated pyridine precursor with 3-methylbutanol under basic conditions. For example, 4-chloropyridine derivatives can react with alcohols in the presence of sodium hydride or potassium carbonate to replace the chlorine atom with an alkoxy group. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side reactions like over-alkylation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the substitution pattern and integrity of the pyridine ring.

- GC-MS or LC-MS : To verify molecular weight and purity (e.g., detecting unreacted starting materials) .

- IR Spectroscopy : To identify functional groups like C-O-C (stretch ~1100 cm⁻¹) and C-Cl (stretch ~550 cm⁻¹) .

Q. What are the primary biological activities reported for structurally similar chloro-alkoxypyridines?

- Methodological Answer : Analogous compounds (e.g., 2-chloro-4-(chloromethyl)pyridine) exhibit antimicrobial properties due to their alkylating ability, which disrupts microbial enzymes or DNA. Researchers should assess activity via in vitro assays (e.g., MIC determination against E. coli or S. aureus) and compare with positive controls like ampicillin .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Follow protocols for halogenated pyridines:

- Use fume hoods and PPE (gloves, goggles).

- Avoid inhalation/contact; wash thoroughly after handling.

- Store in sealed containers away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can contradictory data in alkoxy substitution reaction yields be resolved?

- Methodological Answer : Contradictions often arise from varying reaction conditions. Systematic studies should:

- Compare solvents (polar aprotic vs. protic) and bases (NaH vs. K₂CO₃).

- Monitor reaction progress via TLC or GC-MS to identify intermediates or side products .

Q. What strategies improve regioselectivity when introducing substituents to the pyridine ring?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., -NO₂) to direct substitution to specific positions.

- Protecting Groups : Use silyl or acetyl groups to block reactive sites during synthesis .

Q. How can computational methods aid in predicting the reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., using Gaussian) model electron density and reaction pathways. For example, calculate Fukui indices to predict nucleophilic/electrophilic sites on the pyridine ring .

Q. What are the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Expose the compound to UV light, heat, or aqueous buffers (pH 3–9).

- Analyze degradation products via HPLC-MS to identify hydrolyzed or oxidized derivatives (e.g., pyridine N-oxide) .

Q. How does steric hindrance from the 3-methylbutoxy group affect reaction kinetics?

- Methodological Answer : Compare reaction rates with smaller alkoxy groups (e.g., methoxy vs. 3-methylbutoxy) using kinetic profiling. Steric effects may slow nucleophilic substitution but enhance stability against hydrolysis .

Q. What in vitro models are suitable for studying the neuropharmacological potential of this compound?

Propriétés

IUPAC Name |

2-chloro-4-(3-methylbutoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-8(2)4-6-13-9-3-5-12-10(11)7-9/h3,5,7-8H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYHRUCZIBODCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.